molecular formula C25H29N3O2S B2465963 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 896676-84-9

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2465963
CAS No.: 896676-84-9
M. Wt: 435.59
InChI Key: AHLYLRGQZFLZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an indole moiety and thioether linkage, suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]thio-1H-indol-1-yl]ethyl]benzamide
  • Molecular Formula : C24H27N3O2S
  • Molecular Weight : 427.56 g/mol
PropertyValue
Molecular FormulaC24H27N3O2S
Molecular Weight427.56 g/mol
CAS Number862826-46-8

This compound interacts with various biological targets, including enzymes and receptors. The indole moiety is known for its ability to modulate biological pathways, while the benzamide group enhances binding affinity. The compound's mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in various cancer cell lines.
  • Induction of Apoptosis : It activates caspases, leading to programmed cell death.

Antimicrobial Activity

This compound exhibits antimicrobial properties against several pathogens:

PathogenActivity
Escherichia coliInhibitory
Staphylococcus aureusModerate activity
Candida albicansEffective against

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Antimicrobial Testing

In vitro tests revealed that the compound inhibited the growth of Escherichia coli at concentrations as low as 20 µg/mL. This suggests its potential use as a therapeutic agent against bacterial infections.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-18-10-12-19(13-11-18)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)31-17-24(29)27-20-6-2-3-7-20/h4-5,8-13,16,20H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLYLRGQZFLZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.